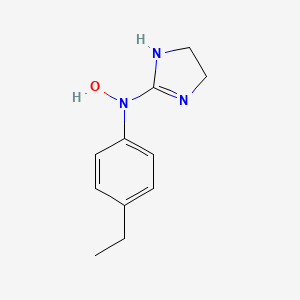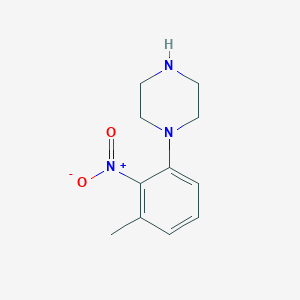
1,2,3,4,4a,9b-Hexahydro-4,6-dimethyldibenzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is a sulfur-containing organic compound It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in its structure can form coordination complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups and hydrogenation.
4,6-Dimethyldibenzothiophene: Similar structure but without the hydrogenation.
1,2,3,4-Tetrahydrodibenzothiophene: Partially hydrogenated but without the methyl groups.
Uniqueness
4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its analogs may not be as effective.
特性
分子式 |
C14H18S |
|---|---|
分子量 |
218.36 g/mol |
IUPAC名 |
4,6-dimethyl-1,2,3,4,4a,9b-hexahydrodibenzothiophene |
InChI |
InChI=1S/C14H18S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10,12,14H,4,6,8H2,1-2H3 |
InChIキー |
TZCNKWPLSINERU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2C1SC3=C(C=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


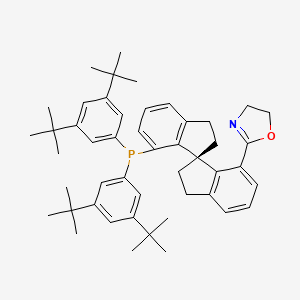
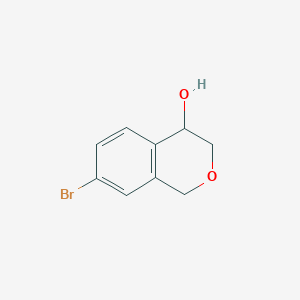
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
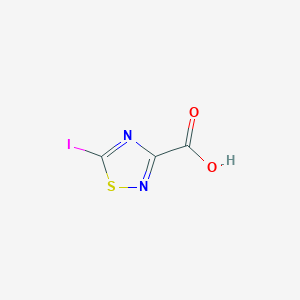
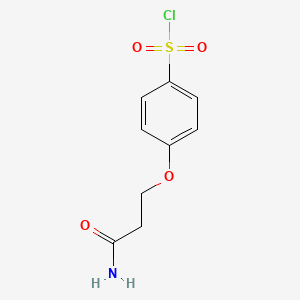
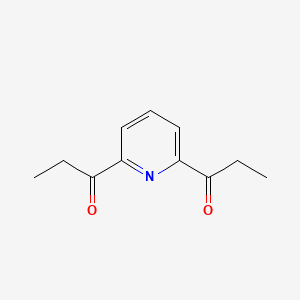
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
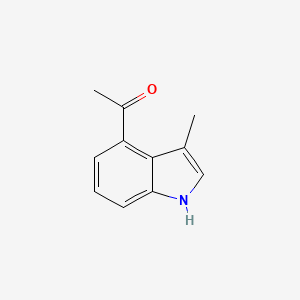
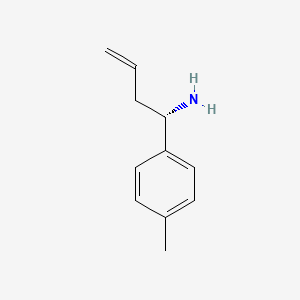
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
